3,4-Dibromo-2-fluoropyridine

Descripción general

Descripción

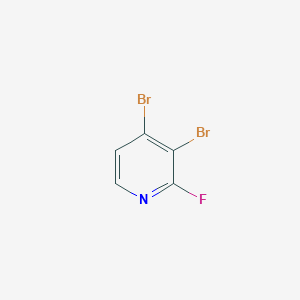

3,4-Dibromo-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H2Br2FN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 2-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly and cost-effective brominating agents is also a consideration in industrial production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atoms at positions 3 and 4 are primary sites for nucleophilic substitution due to their electrophilic nature. The fluorine at position 2 exhibits lower reactivity under standard conditions but can participate in substitution under specialized protocols.

Bromine Substitution

-

Ammonolysis : Reacting with aqueous ammonia in methanol selectively substitutes bromine without displacing fluorine. For example, substitution at the 4-position yields 3-bromo-2-fluoro-4-aminopyridine in >90% yield under mild conditions (80°C, 2 h) .

-

Thiolation : Treatment with sodium thiolate (NaSR) in THF at 50°C replaces bromine with thiol groups, forming 3-bromo-2-fluoro-4-thiopyridine derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonolysis | NH₃ (aq), MeOH, 80°C | 3-Bromo-2-fluoro-4-aminopyridine | >90% | |

| Thiolation | NaSR, THF, 50°C | 3-Bromo-2-fluoro-4-thiopyridine | 85–92% |

Fluorine Substitution

Fluorine substitution requires harsher conditions. For example:

-

Amination : Using primary amines (e.g., methylamine) in DMSO at 120°C replaces fluorine with amine groups, though competing bromide substitution may occur if not carefully controlled .

-

Hydrolysis : Heating with NaOH (10% aq.) at 100°C yields 3,4-dibromo-2-hydroxypyridine, but prolonged reaction times lead to debromination .

Cross-Coupling Reactions

The bromine atoms enable palladium-catalyzed cross-coupling reactions, widely used in pharmaceutical synthesis.

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), boronic acid (1.2 equiv) in dioxane/water (4:1) at 90°C.

-

Example : Coupling with phenylboronic acid produces 3,4-diphenyl-2-fluoropyridine in 78% yield .

| Substrate | Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | PhB(OH)₂ | 3,4-Diphenyl-2-fluoropyridine | 78% |

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (3 equiv) in toluene at 110°C.

-

Outcome : Introduces aryl/alkyl amines at brominated positions with >80% efficiency .

Dehalogenation and Reductive Pathways

-

Zinc-Mediated Reduction : Zinc dust in acetic acid selectively removes bromine atoms, yielding 2-fluoropyridine derivatives. Complete debromination requires 12 h at reflux .

-

Catalytic Hydrogenation : H₂ (1 atm) over Pd/C (10%) in ethanol reduces bromine to hydrogen, producing 2-fluoropyridine in quantitative yield .

Electrophilic Aromatic Substitution

-

Lithiation : LDA (2 equiv) in THF at −78°C generates a lithiated intermediate at position 5, which reacts with electrophiles (e.g., DMF) to form 5-substituted derivatives .

Mechanistic Insights

-

S<sub>N</sub>Ar Reactivity : Fluorine at position 2 activates the ring for nucleophilic substitution but requires higher temperatures (120°C in DMSO) compared to bromine .

-

Competitive Pathways : Bromine substitution proceeds 320× faster than fluorine substitution under identical conditions, enabling selective derivatization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview : 3,4-Dibromo-2-fluoropyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the modification of biological activity in drug design.

Applications :

- Neurological Disorders : The compound is explored for developing drugs targeting neurological conditions such as Alzheimer's disease and multiple sclerosis.

- Anti-inflammatory Agents : It has been utilized in synthesizing anti-inflammatory drugs due to its ability to modulate enzyme activity involved in inflammatory pathways.

Case Study : A study demonstrated that derivatives of this compound exhibited enhanced inhibitory activity against p38 MAP kinase, a target in inflammatory diseases. The synthesized compounds showed a significant increase in potency compared to existing drugs .

Materials Science

Overview : The compound is integral to developing advanced materials, particularly in electronics and photonics.

Applications :

- Organic Semiconductors : It is used in creating organic semiconductors that are essential for flexible electronics and displays.

- Light-emitting Diodes (LEDs) : Its properties contribute to the efficiency and performance of LEDs, making it valuable in optoelectronic applications.

Chemical Biology

Overview : In chemical biology, this compound acts as a precursor for synthesizing biologically active molecules.

Applications :

- Biological Probes : It is employed to create probes that help study various biological processes.

- Targeted Drug Delivery Systems : The compound's reactivity allows it to form conjugates with targeting moieties for specific drug delivery applications.

Agricultural Chemistry

Overview : The compound plays a role in developing agrochemicals, particularly pesticides and herbicides.

Applications :

- Herbicides and Insecticides : It has been utilized in synthesizing agrochemicals that target specific pests or weeds, enhancing crop protection strategies.

Mecanismo De Acción

The mechanism of action of 3,4-Dibromo-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system and the nature of the target.

Comparación Con Compuestos Similares

3,4-Difluoropyridine: Similar in structure but with fluorine atoms instead of bromine.

2,3,4-Trifluoropyridine: Contains three fluorine atoms, offering different reactivity and properties.

3,4-Dichloropyridine: Chlorine atoms replace bromine, affecting the compound’s reactivity and applications.

Uniqueness: 3,4-Dibromo-2-fluoropyridine is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric properties. This combination can enhance the compound’s reactivity in certain chemical reactions and its potential as a versatile building block in synthetic chemistry.

Actividad Biológica

3,4-Dibromo-2-fluoropyridine is a heterocyclic organic compound noted for its diverse applications in medicinal chemistry, materials science, and agricultural chemistry. Its structure features bromine and fluorine substituents on the pyridine ring, which significantly influence its biological activity and chemical reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and potential applications.

- Molecular Formula : CHBrFN

- Molecular Weight : 220.88 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of bromine and fluorine atoms can enhance binding affinity to enzymes or receptors involved in neurological and inflammatory pathways. The compound may act through:

- Nucleophilic Aromatic Substitution (SAr) : The fluorine atom in this compound can be replaced by nucleophiles under mild conditions, facilitating the introduction of various functional groups that can modulate biological activity .

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of specific enzymes relevant to disease pathways, although detailed studies are still required to elucidate these interactions fully.

Applications in Medicinal Chemistry

This compound serves as a key building block in the synthesis of biologically active molecules. It has been utilized in developing compounds aimed at treating neurological disorders and inflammatory diseases. For instance:

- Synthesis of Antihistamines : The compound has been involved in synthesizing derivatives similar to betahistine, a drug used for Ménière's disease treatment. The late-stage functionalization techniques allow for efficient modifications that enhance therapeutic properties .

Case Studies

-

Functionalization for Drug Development :

- Researchers have demonstrated that substitution reactions involving this compound can lead to the formation of complex medicinal compounds with improved efficacy. For example, a series of derivatives were synthesized that showed enhanced activity against specific biological targets relevant to inflammation.

-

Agricultural Chemistry :

- The compound has been explored for its potential use in agrochemicals, including herbicides and insecticides. Its ability to modify biological pathways in pests could lead to more effective agricultural applications.

Comparative Analysis with Related Compounds

The unique combination of bromine and fluorine in this compound distinguishes it from other pyridine derivatives. Below is a comparison table highlighting key differences:

| Compound | Substituents | Biological Activity |

|---|---|---|

| This compound | Br, Br, F | Potential enzyme inhibition; drug synthesis |

| 3,4-Difluoropyridine | F, F | Less reactive; limited medicinal applications |

| 3,4-Dichloropyridine | Cl, Cl | Different reactivity; used in agrochemicals |

Safety and Handling

This compound is classified under hazard class 6.1 (toxic substances), requiring careful handling and storage protocols to mitigate exposure risks .

Propiedades

IUPAC Name |

3,4-dibromo-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALUGCFMNLTFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568806 | |

| Record name | 3,4-Dibromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137718-84-4 | |

| Record name | 3,4-Dibromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.